7-METHYL-2-(3-OXO-3-PIPERIDINOPROPYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Description
This compound belongs to the benzothieno-pyrimidine class, characterized by a fused bicyclic core (thienopyrimidine) with a tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. Key structural features include:
- 7-Methyl substitution: Enhances steric and electronic effects on the bicyclic core.
Properties
IUPAC Name |
7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-12-5-6-13-14(11-12)25-19-17(13)18(24)20-15(21-19)7-8-16(23)22-9-3-2-4-10-22/h12H,2-11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGQZDRMJUPWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the piperidine ring and other functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key differences between the target compound and its analogs:
Key Observations :
- The piperidinopropyl group in the target compound introduces a tertiary amine and ketone, likely enhancing hydrogen-bonding capacity and solubility compared to the mercapto-aryl substituents in .
- Antimicrobial activity is prominent in analogs with sulfur-containing substituents (e.g., mercapto groups) , while the target compound’s piperidinone side chain may favor interactions with neurological or kinase targets.
NMR Spectral Comparisons and Structural Insights
Evidence from NMR studies on related thienopyrimidines (e.g., compounds 1, 7, and Rapa) reveals:
- Regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variations due to substituent changes, while other regions remain conserved .
- In the target compound, the 3-oxo-piperidinopropyl group would likely perturb chemical shifts in analogous regions, altering binding or metabolic stability compared to simpler substituents.
Lumping Strategy and Physicochemical Properties
The lumping strategy groups compounds with similar core structures but varying substituents (e.g., thienopyrimidines) to predict shared behaviors . For the target compound:
- Shared bicyclic core with analogs suggests comparable lipophilicity (logP ~2–4) and metabolic pathways.
- Piperidinone side chain may reduce volatility and increase water solubility relative to mercapto-aryl derivatives.
Research Findings and Implications
- Antimicrobial vs. Targeted Activity: While mercapto-aryl analogs show antimicrobial effects , the target compound’s piperidinone group may redirect activity toward eukaryotic targets (e.g., kinases or GPCRs).
- Synthetic Flexibility : The core structure supports diverse substitutions, enabling optimization for pharmacokinetics or potency .
Biological Activity
7-Methyl-2-(3-oxo-3-piperidinopropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential implications in medicinal chemistry. Its unique structure combines a benzothieno-pyrimidinone core with a piperidinopropyl side chain, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 278.37 g/mol. The presence of various functional groups within its structure indicates potential interactions with biological targets, which may lead to therapeutic applications.
Biological Activities
Research indicates that compounds structurally similar to 7-Methyl-2-(3-oxo-3-piperidinopropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit a range of biological activities:
- Antiproliferative Activity : Similar compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines.
- Anticancer Properties : Structural analogs have been reported to possess anticancer activity, indicating potential for further exploration in oncology.
- CYP Enzyme Interaction : Some studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
Comparative Analysis with Analogous Compounds
The following table summarizes the biological activities of compounds related to 7-Methyl-2-(3-oxo-3-piperidinopropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one | Contains an amino group | Antiproliferative |
| 1-(4-Methoxyphenyl)-5-methyl-benzothieno[2,3-d]pyrimidin-4(3H)-one | Methoxy substitution | Anticancer activity |
| Ritlecitinib | JAK inhibitor | Autoimmune disease treatment |
Case Studies and Research Findings
A study investigating the synthesis and biological activity of related benzothienopyrimidine derivatives revealed significant antiproliferative effects against leukemia cells. The IC50 values for certain derivatives were notably lower than those observed for other structural classes. For instance, one derivative showed an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells while others were inactive at higher concentrations .
Another study explored the interaction of similar compounds with various biological molecules and highlighted their potential as therapeutic agents due to their ability to inhibit specific enzymes involved in disease pathways .
Synthesis and Modification
The synthesis of 7-Methyl-2-(3-oxo-3-piperidinopropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps that can be optimized for yield and purity. Research into synthetic routes has shown that modifications in the reaction conditions can enhance the pharmacological properties of the compound or its derivatives .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via multi-step routes involving aza-Wittig reactions and nucleophilic substitutions. A critical step is the introduction of the 3-oxo-3-piperidinopropyl group at position 2, which requires controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Optimization involves adjusting reaction time (2–24 hours), temperature (0–80°C), and stoichiometric ratios of intermediates like thioketones and amines . Purity is enhanced via column chromatography using gradients of ethyl acetate/hexane.
Q. How is X-ray crystallography utilized to confirm the molecular structure and conformation of this compound?
Single-crystal X-ray diffraction reveals the planar geometry of the benzothieno[2,3-d]pyrimidinone core and spatial orientation of substituents. Key parameters include bond angles (e.g., 120° for the thienopyrimidine ring) and dihedral angles between the piperidinopropyl side chain and the core. This data validates synthetic accuracy and informs molecular docking studies .
Q. What is the significance of the tetrahydrobenzothieno[2,3-d]pyrimidinone core in modulating biological activity?
The core structure provides a rigid scaffold for hydrogen bonding and π-π interactions with biological targets. Studies on analogs show that saturation of the 5,6,7,8-tetrahydro ring enhances metabolic stability compared to fully aromatic systems. Substituents at positions 2 and 3 (e.g., 3-oxo-piperidine) are critical for target affinity, as shown in antimicrobial and anti-inflammatory assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for analogs of this compound?
Discrepancies in SAR often arise from differences in assay conditions (e.g., bacterial strains, cell lines) or substituent electronic effects. To address this:
- Perform cross-assay validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use computational tools (e.g., DFT calculations) to analyze electron-withdrawing/donating effects of substituents.
- Compare bioactivity data with structurally related compounds like LM-1554 analogs , which share the core but differ in 3-position substitutions .
Q. What in silico strategies are effective for predicting the pharmacokinetic and toxicity profiles of this compound?
Molecular dynamics simulations and ADMET prediction tools (e.g., SwissADME, ProTox-II) assess solubility, cytochrome P450 interactions, and hepatotoxicity. Key findings:
- The 3-oxo-piperidinopropyl group may improve blood-brain barrier permeability but increases renal clearance risk.
- LogP values (~2.5) suggest moderate lipophilicity, requiring formulation optimization for oral bioavailability .
Q. How can researchers design experiments to evaluate the compound’s dual antimicrobial and anti-inflammatory activity without confounding results?
Use dual-activity assays with partitioned experimental groups:
- Group 1 : Test antimicrobial efficacy via MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Group 2 : Assess anti-inflammatory activity via TNF-α/IL-6 suppression in LPS-induced macrophages.
- Control : Include dexamethasone (anti-inflammatory) and ciprofloxacin (antimicrobial) to benchmark potency. Statistical analysis (ANOVA, p < 0.05) identifies synergistic/antagonistic effects .
Methodological Considerations
Q. What experimental design principles apply to optimizing the compound’s solubility for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt formation : React with HCl or sodium bicarbonate to improve crystallinity.
- Solid dispersion : Employ spray-drying with polymers (e.g., PVP) to stabilize amorphous forms. Monitor solubility via HPLC-UV at λ = 254 nm .
Q. How can NMR spectroscopy distinguish between regioisomers or tautomeric forms during synthesis?
- ¹H-NMR : Chemical shifts for the 7-methyl group (~1.2 ppm) and piperidinone protons (~3.5 ppm) confirm regiochemistry.
- ¹³C-NMR : Carbonyl signals (C=O at ~170 ppm) differentiate tautomers.
- 2D experiments (COSY, NOESY) : Resolve spatial proximity of substituents to eliminate ambiguity .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Bland-Altman plots : Assess agreement between replicate experiments.
- Principal Component Analysis (PCA) : Identify latent variables influencing bioactivity across analogs .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Report exact stoichiometry , solvent purity, and reaction atmosphere.
- Include TLC/Rf values for intermediate purification.
- Provide spectral data (IR, NMR, HRMS) for key intermediates and final compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
